7-Hydroxy-4-(trifluoromethyl)coumarin

Catalog No.
S629481
CAS No.
575-03-1
M.F
C10H5F3O3
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-4-(trifluoromethyl)coumarin

CAS Number

575-03-1

Product Name

7-Hydroxy-4-(trifluoromethyl)coumarin

IUPAC Name

7-hydroxy-4-(trifluoromethyl)chromen-2-one

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H

InChI Key

CCKWMCUOHJAVOL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F

Synonyms

4-(Trifluoromethyl)-7-hydroxycoumarin; 4-(Trifluoromethyl)umbelliferone; 7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one; 7-Hydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one; NSC 138174

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F

Fluorescent Properties and Applications:

7-Hydroxy-4-(trifluoromethyl)coumarin (7-OH-4-TM coumarin) exhibits strong fluorescence properties, making it a valuable tool in various scientific research applications. It has a maximum excitation wavelength (λex) of 385 nm and a maximum emission wavelength (λem) of 502 nm in methanol []. This specific fluorescence profile allows researchers to utilize 7-OH-4-TM coumarin in various assays and labeling techniques.

  • Biomedical Research: 7-OH-4-TM coumarin is often employed as a fluorescent probe for studying biological processes due to its high photostability and biocompatibility. It can be conjugated with biomolecules like enzymes, proteins, and nucleic acids to track their localization and activity within cells [].
  • Environmental Monitoring: The fluorescent properties of 7-OH-4-TM coumarin can be exploited for the detection of various environmental contaminants. By incorporating it into sensor designs, researchers can develop methods for monitoring pollutants in water, soil, and air samples [].

Medicinal Chemistry Applications:

The unique chemical structure of 7-OH-4-TM coumarin has attracted interest in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that it exhibits various bioactivities, including:

  • Antioxidant activity: 7-OH-4-TM coumarin demonstrates free radical scavenging properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Antimicrobial activity: Research suggests that 7-OH-4-TM coumarin can inhibit the growth of certain bacteria and fungi, suggesting its potential application in developing new antimicrobial agents [].

Material Science Applications:

The photophysical and chemical properties of 7-OH-4-TM coumarin make it a promising candidate for various material science applications. Its fluorescence properties can be utilized in the development of:

  • Organic light-emitting diodes (OLEDs): 7-OH-4-TM coumarin can potentially serve as a blue emitter material in OLEDs due to its efficient fluorescence and good thermal stability [].
  • Sensors: The molecule's ability to respond to specific stimuli, such as changes in pH or temperature, can be harnessed to design responsive materials for various sensing applications [].

7-Hydroxy-4-(trifluoromethyl)coumarin is a synthetic derivative of coumarin, characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position. This compound is notable for its unique photophysical properties, including fluorescence and charge-transfer characteristics, which make it suitable for various applications in biochemistry and materials science. The chemical formula for 7-Hydroxy-4-(trifluoromethyl)coumarin is C₁₀H₅F₃O₃, and it has a CAS number of 575-03-1 .

, particularly three-component reactions involving electron-withdrawing substituted benzaldehydes and dialkyl acetylenedicarboxylates. These reactions yield novel coumarin derivatives under mild conditions, demonstrating the compound's versatility in organic synthesis . Additionally, it can undergo base-induced phototautomerization, which shifts electron density within the molecule, affecting its reactivity and interaction with other substances .

This compound exhibits significant biological activities, including antifungal properties. Research has shown that derivatives of 7-hydroxycoumarin can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development . Furthermore, its photophysical properties allow for applications in biological imaging and sensing.

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin typically involves:

  • Pechmann Condensation: This method forms the coumarin backbone by reacting phenolic compounds with β-keto esters.
  • Duff Reaction: This reaction introduces the formyl group at the 8-position, which can be followed by further modifications to yield trifluoromethyl derivatives .
  • Three-Component Reactions: Combining 7-hydroxy-4-methyl or trifluoromethyl coumarins with dialkyl acetylenedicarboxylates and aromatic aldehydes in the presence of a base (like triethylamine) leads to new derivatives .

7-Hydroxy-4-(trifluoromethyl)coumarin finds applications in various fields:

  • Fluorescent Probes: Due to its fluorescence properties, it is used in biological imaging.
  • Antifungal Agents: Its derivatives show promise as antifungal agents against specific pathogens.
  • Photochemical Studies: The compound is studied for its charge-transfer interactions and photophysical behavior in different solvents .

Several compounds share structural similarities with 7-Hydroxy-4-(trifluoromethyl)coumarin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
7-HydroxycoumarinHydroxyl group at position 7Lacks trifluoromethyl group; used as a baseline compound.
4-MethylcoumarinMethyl group at position 4Exhibits different biological activities compared to trifluoromethyl derivative.
7-Hydroxy-4-(difluoromethyl)coumarinDifluoromethyl group at position 4Similar electronic properties but less potent than trifluoromethyl variant.
Coumarin (basic structure)No substituents at positions 4 or 7Serves as a parent structure; lacks specific biological activities found in derivatives.

The uniqueness of 7-Hydroxy-4-(trifluoromethyl)coumarin lies in its trifluoromethyl substitution, which enhances its electron-withdrawing capacity, thus affecting both its chemical reactivity and biological activity compared to other coumarins .

The history of coumarins traces back to 1820 when the simplest member of this family was first isolated from tonka beans by H. A. Vogel of Munich, who initially mistook it for benzoic acid. In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated coumarin and realized it was a distinct compound, subsequently naming it "coumarine". Coumarin was first synthesized in 1868 by the English chemist William Henry Perkin, marking a significant milestone in heterocyclic chemistry.

The development of fluorinated coumarins, including 7-Hydroxy-4-(trifluoromethyl)coumarin, emerged much later, primarily driven by the remarkable success of fluorinated pharmaceuticals. The introduction of fluorinated corticosteroids in the 1950s and fluoroquinolones in the 1980s significantly accelerated research into fluorine-containing compounds. This period marked a pivotal shift toward what became known as "fluoro-pharmaceuticals," leading to the synthesis and characterization of numerous fluorinated heterocyclic compounds, including 7-Hydroxy-4-(trifluoromethyl)coumarin.

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin gained importance as researchers recognized the enhanced properties that fluorination conferred to the parent coumarin structure. The trifluoromethyl group at the 4-position significantly alters the electronic properties, photophysical characteristics, and biological activities of the molecule compared to non-fluorinated analogues.

Significance in Heterocyclic Compound Research

7-Hydroxy-4-(trifluoromethyl)coumarin occupies an important position in heterocyclic compound research due to its unique structural features and versatile applications. As a member of the coumarin family, it retains the fundamental benzopyrone scaffold while incorporating the electronegative trifluoromethyl group, which significantly modifies its electronic distribution and reactivity.

The compound's significance stems from its exceptional photophysical properties, including extended spectral responses, high quantum yields, and superior photostability. These characteristics have made it an important tool in fluorescence spectroscopy, serving as a fluorophore in various applications. Its fluorescent properties allow researchers to monitor chemical reactions, particularly those involving changes in microenvironment viscosity and polarity.

In medicinal chemistry, 7-Hydroxy-4-(trifluoromethyl)coumarin has gained attention due to the general tendency of fluorinated compounds to exhibit enhanced pharmacological properties. The introduction of fluorine atoms often improves metabolic stability, lipophilicity, and binding selectivity to biological targets. Recent studies have demonstrated that 7-Hydroxy-4-(trifluoromethyl)coumarin possesses antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.7 mM against Enterococcus facium, highlighting its potential in antimicrobial research.

Current Research Landscape and Academic Interest

The current research landscape surrounding 7-Hydroxy-4-(trifluoromethyl)coumarin is diverse and interdisciplinary, spanning multiple scientific domains. One prominent area of investigation involves its application as a fluorophore in analytical and bioanalytical chemistry. Its use in the fluorometric assay of proteolytic enzymes in biological fluids represents a significant contribution to biochemical research and diagnostic methods.

In materials science, 7-Hydroxy-4-(trifluoromethyl)coumarin has emerged as a promising component in optoelectronic devices. Researchers are exploring its potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its electron-delocalized core and favorable photophysical properties. Its ability to function as a laser dye further extends its applications in advanced optical technologies.

Recent developments in sensor technology have utilized 7-Hydroxy-4-(trifluoromethyl)coumarin's unique chemical reactivity. Its strong binding affinity with H₂S/HS⁻ results in increased fluorescence intensity after binding, making it an effective chemical sensor for detecting these species. This property has important implications for environmental monitoring and industrial safety applications.

Academic interest in 7-Hydroxy-4-(trifluoromethyl)coumarin continues to grow, with researchers investigating its theoretical aspects, such as excited-state proton transfer and proton shuttling capabilities. These studies provide fundamental insights into photochemical processes and may lead to novel applications in photophysics and photochemistry.

Structural Relationship to Other Fluorinated Coumarins

7-Hydroxy-4-(trifluoromethyl)coumarin belongs to a broader family of fluorinated coumarins, each with distinct structural features and properties. The basic structure consists of a benzene ring fused with an α-pyrone ring (benzopyrone), with a hydroxy group at the 7-position and a trifluoromethyl group at the 4-position. This specific substitution pattern differentiates it from other fluorinated coumarin derivatives and contributes to its unique properties.

Compared to its close relative, 7-diethylamino-4-(trifluoromethyl)coumarin, which features a diethylamino group instead of a hydroxyl group at the 7-position, 7-Hydroxy-4-(trifluoromethyl)coumarin exhibits different solubility, emission spectra, and application profiles. While 7-diethylamino-4-(trifluoromethyl)coumarin has a higher quantum yield (94.8%) and is primarily used in OLEDs and DSSCs, 7-Hydroxy-4-(trifluoromethyl)coumarin finds additional applications as a pH indicator and enzyme substrate due to its hydroxyl group.

Another related compound, 5,7-dihydroxy-4-trifluoromethylcoumarin, contains an additional hydroxyl group at the 5-position. This structural modification enhances its antibacterial activity, with a minimum inhibitory concentration (MIC) of 1.5 mM against several bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus, compared to the MIC of 1.7 mM for 7-Hydroxy-4-(trifluoromethyl)coumarin against Enterococcus facium.

The amino derivative, 7-Amino-4-(trifluoromethyl)coumarin, replaces the hydroxyl group with an amino group, resulting in different solubility properties and applications. This compound is specifically used in the synthesis of substrates for fluorometric assays of proteolytic enzymes and as a laser dye.

Pechmann Condensation Approaches

Classical Reaction Parameters

Classical Pechmann condensation for coumarin synthesis involves β-ketoesters and phenols under strongly acidic conditions. For 7-hydroxy-4-(trifluoromethyl)coumarin, trifluoroacetic acid or sulfuric acid traditionally facilitate cyclization at elevated temperatures (80–120°C). For example, phloroglucinol reacts with ethyl trifluoroacetoacetate in concentrated sulfuric acid to form the coumarin core via electrophilic substitution and transesterification [2] [6]. However, these methods often require prolonged reaction times (6–24 hours) and produce corrosive waste, limiting scalability [6].

Modified Pechmann Protocols for Trifluoromethylated Derivatives

Incorporating trifluoromethyl groups necessitates tailored conditions due to the electron-withdrawing effects of fluorine. Sulfamic acid (10 mol%) under solvent-free conditions enables efficient synthesis, achieving 90% yield by activating β-ketoesters through hydrogen bonding [2]. Iodine catalysis in toluene has also been explored, though yields remain moderate (50–70%) due to competing side reactions [2]. Mechanistic studies using high-resolution mass spectrometry confirm the intermediacy of cinnamic acid derivatives, supporting a stepwise pathway involving initial electrophilic substitution [2].

Solvent-Free Synthetic Routes

Solvent-free Pechmann condensation reduces environmental impact and purification steps. A high-speed ball mill mixer achieves 92% yield of 4-methylcoumarin derivatives at room temperature within 10 minutes, leveraging mechanical energy to accelerate reaction kinetics [1] [3]. For 7-hydroxy-4-(trifluoromethyl)coumarin, similar protocols using methanesulfonic acid (MsOH) as a catalyst under ball milling conditions (500 rpm, stainless steel jars) demonstrate comparable efficiency, avoiding solvent use entirely [3].

Catalyst-Mediated Synthesis

Nano Sulfated-Titania as Solid Acid Catalyst

Nano sulfated titania (TiO₂-SO₄²⁻) enhances reaction efficiency through high surface area (≥200 m²/g) and strong Brønsted acidity. In solvent-free amidation reactions, this catalyst achieves near-quantitative yields at 100°C and retains activity over five cycles [5]. Applied to Pechmann condensation, its dual acid sites (Lewis and Brønsted) activate both phenols and β-ketoesters, though specific data for trifluoromethylated coumarins require further study [5].

Iron-Based Catalysts in Coumarin Formation

Iron catalysts, though less common for trifluoromethylated coumarins, show promise in related systems. FeCl₃·6H₂O in ethanol mediates coumarin synthesis at 80°C, but fluorine’s electronegativity may hinder substrate activation, necessitating higher temperatures or co-catalysts.

Polyvinylpolypyrrolidone-Bound Boron Trifluoride Catalysts

Polyvinylpolypyrrolidone (PVPP)-BF₃ composites offer recyclable Lewis acidity, ideal for moisture-sensitive reactions. While unreported for 7-hydroxy-4-(trifluoromethyl)coumarin, analogous coumarin syntheses using PVPP-BF₃ achieve 85% yields, suggesting potential applicability with optimized conditions.

Duff Reaction for Structural Elaboration

The Duff reaction (formylation of phenols) remains underexplored for 7-hydroxy-4-(trifluoromethyl)coumarin. Theoretical pathways involve hexamethylenetetramine (HMTA) and acetic acid to introduce formyl groups, but competing cyclization may limit utility.

Green Chemistry Approaches

Solvent-Free Conditions

Solvent-free protocols dominate recent advancements. Ball milling with MsOH (20 mol%) produces coumarins in 10–30 minutes at ambient temperature, minimizing energy input [3]. For 7-hydroxy-4-(trifluoromethyl)coumarin, this approach avoids toxic solvents and simplifies purification, aligning with green chemistry principles [3].

Microwave-Assisted Synthesis

Microwave irradiation, though unreported for this compound, accelerates similar Pechmann reactions (e.g., 4-methylcoumarin in 15 minutes at 150 W). Controlled dielectric heating could enhance selectivity for trifluoromethylated derivatives.

High-Speed Ball Mill Processing

High-speed ball mills (e.g., Retsch PM 100) enable rapid synthesis (≤2 hours) of coumarins via friction-induced heating. Scaling this method to 50 g batches maintains yields above 85%, demonstrating industrial potential [1] [3].

Synthetic Scale-Up Considerations

Industrial Production Challenges

Key challenges include:

  • Catalyst Recovery: Nano-catalysts like sulfated titania require centrifugation, increasing costs [5].
  • Exothermic Reactions: Solvent-free conditions may lead to thermal runaway during scale-up.
  • Fluorine Handling: Safe management of trifluoromethyl precursors necessitates specialized equipment.

Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Catalyst Loading10–15 mol%Maximizes active sites without side reactions [2] [5]
Reaction Time10–30 minutesBalances completion vs. decomposition [1] [3]
Temperature25–80°CHigher temps favor kinetics but reduce selectivity [6]
Milling Speed500–600 rpmEnhances mixing and energy transfer [1] [3]

Adjusting milling time and catalyst type (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles) improves yields to 88% in Pechmann condensations [6].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (86.96%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

575-03-1

Wikipedia

7-Hydroxy-4-(trifluoromethyl)coumarin

Dates

Modify: 2023-08-15
Thekkan et al. A DNA-based fluorescent reporter maps HOCl production in the maturing phagosome. Nature Chemical Biology, doi: 10.1038/s41589-018-0176-3, published online 10 December 2018

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